![molecular formula C16H14N4O4S B2480367 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207051-09-9](/img/structure/B2480367.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-9-15(25-20-18-9)16(21)17-8-11-7-13(24-19-11)10-2-3-12-14(6-10)23-5-4-22-12/h2-3,6-7H,4-5,8H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOTIPOCFRURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is C₁₄H₁₅N₃O₃S, with a molecular weight of approximately 301.35 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety contributes to its lipophilicity and potential for bioactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, certain isoxazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis, making them potential candidates for antibiotic development .
Anticancer Properties
Research into the anticancer activity of thiadiazole derivatives has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). These studies highlighted a dose-dependent inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play critical roles in inflammatory pathways. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thiadiazole and isoxazole rings can significantly influence potency and selectivity. For instance:
Modification | Effect on Activity |
---|---|
Substituents on isoxazole | Enhanced antimicrobial activity |
Alterations in thiadiazole | Improved anticancer efficacy |
These insights guide further synthetic efforts to develop more potent analogs.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of isoxazole derivatives demonstrated that modifications led to compounds with improved activity against resistant bacterial strains. The most effective derivative exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies showed that specific modifications on the thiadiazole ring resulted in compounds that induced apoptosis in cancer cells through the activation of caspase pathways. These findings were supported by flow cytometry analysis and Western blot assays .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has garnered attention for its antitumor and antimicrobial properties:
- Anticancer Activity : Research indicates that derivatives containing thiadiazole rings exhibit significant anticancer effects. For example, studies have shown that compounds similar to N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide demonstrate cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent antiproliferative effects .
- Antimicrobial Properties : The compound has also been evaluated for its effectiveness against bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve material performance in various industrial applications .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity. One derivative showed significant inhibition of tumor growth in xenograft models of lung cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited bactericidal activity comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its potential bioactivity?
The compound combines a 2,3-dihydrobenzo[b][1,4]dioxin moiety (a bicyclic ether with electron-rich aromatic properties) with an isoxazole-thiadiazole-carboxamide scaffold. The isoxazole and thiadiazole rings are heterocyclic systems known for metabolic stability and hydrogen-bonding interactions with biological targets . The dihydrobenzodioxin group may enhance lipophilicity and modulate pharmacokinetic properties, as seen in related compounds with CNS activity .
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Coupling of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives with isoxazole intermediates via amide bond formation using coupling agents like EDCI or HOBt .
- Step 2 : Cyclization of thiadiazole precursors under iodine/TEA in DMF, as described for analogous thiadiazole syntheses .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by /-NMR and IR spectroscopy .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC (C18 column, methanol/water gradient) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy : Look for diagnostic peaks (e.g., thiadiazole C=S at ~160 ppm in -NMR; isoxazole protons at δ 6.5–7.5 ppm in -NMR) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with kinase targets like GSK-3β?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Preparation : Retrieve GSK-3β’s crystal structure (PDB ID: 1Q3D) and optimize protonation states with PROPKA.
- Ligand Preparation : Generate 3D conformers of the compound and assign charges via AM1-BCC.
- Validation : Compare docking scores with known inhibitors (e.g., TDZD-8) and analyze binding poses for hydrogen bonds with Lys85 or hydrophobic interactions with Phe93 .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for similar thiadiazole derivatives?
- Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) using identical protocols to eliminate variability.
- Metabolic Stability Screening : Use liver microsomes to assess whether conflicting results arise from differential metabolism .
- Structural Analog Analysis : Compare IC values of derivatives with/without the dihydrobenzodioxin group to isolate pharmacophore contributions .
Q. How can researchers optimize reaction yields for the thiadiazole cyclization step?
- Condition Screening : Test solvents (DMF vs. acetonitrile), temperatures (reflux vs. 80°C), and catalysts (iodine vs. NBS). Evidence suggests DMF with iodine at 100°C yields >80% for analogous cyclizations .
- Workflow : Monitor reaction progress via TLC (silica gel, UV detection) and quench with aqueous NaSO to remove excess iodine.
Q. What in vitro assays are most suitable for evaluating this compound’s antimicrobial potential?
- Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with MIC assays.
- Fungal Strains : Test against C. albicans via broth microdilution.
- Mechanistic Studies : Combine with efflux pump inhibitors (e.g., CCCP) to assess resistance mechanisms .
Methodological Notes
- Contradictory Data : If bioactivity varies across studies, re-evaluate assay conditions (e.g., serum concentration, incubation time) and confirm compound stability under test conditions .
- Synthetic Pitfalls : Thiadiazole cyclization may produce sulfides as byproducts; optimize iodine stoichiometry and reaction time to minimize impurities .
- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve overlapping peaks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.